Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine is a chemical compound with the molecular formula C16H39NO2Si2. It is commonly used in organic synthesis and has applications in various fields of scientific research. The compound is characterized by the presence of tert-butyldimethylsilyl groups, which provide stability and protect functional groups during chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine can be synthesized through the reaction of monoethanolamine with tert-butyldimethylsilyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process . The reaction conditions often involve anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine undergoes various types of chemical reactions, including:

Substitution Reactions: The tert-butyldimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Organic Synthesis

1.1 Protecting Group in Synthesis

The TBDMS group serves as an effective protecting group for alcohols and amines. This is particularly useful in multi-step synthetic pathways where selective deprotection is required. The compound can be employed to protect hydroxyl groups during the synthesis of complex molecules, allowing for the selective functionalization of other sites without interference from the protected alcohol .

1.2 Synthesis of Pharmaceutical Intermediates

this compound has been utilized in the synthesis of various pharmaceutical intermediates. For instance, it has been involved in the production of rapamycin derivatives, where its silyl-protecting group facilitates the formation of key intermediates with high yields and purity . The ability to remove the TBDMS group under mild conditions allows for straightforward access to the desired pharmaceutical compounds.

Medicinal Chemistry

2.1 Drug Formulation

This compound has been explored in the context of drug formulation, particularly as part of lipid nanoparticles for nucleic acid delivery systems. Ionizable cationic lipids, including derivatives of this compound, have shown promise in enhancing the delivery efficiency of mRNA and DNA into cells . The incorporation of such lipids into formulations can improve stability and bioavailability.

2.2 Development of Chiral Drugs

The compound's role as a chiral auxiliary has been noted in the synthesis of optically active compounds. Its use in asymmetric synthesis processes allows researchers to obtain enantiomerically enriched products, which are crucial for developing chiral drugs with specific biological activities .

Mecanismo De Acción

The mechanism of action of bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine involves the protection of functional groups during chemical reactions. The tert-butyldimethylsilyl groups provide steric hindrance and stability, preventing unwanted side reactions and degradation of sensitive functional groups . The compound can interact with various molecular targets and pathways, depending on the specific application and reaction conditions .

Comparación Con Compuestos Similares

Similar Compounds

2-(tert-Butyldimethylsilyloxy)ethanamine: A similar compound with a single tert-butyldimethylsilyl group.

tert-Butyldimethylsilyl chloride: A reagent used in the synthesis of bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine.

Uniqueness

This compound is unique due to its dual tert-butyldimethylsilyl groups, which provide enhanced stability and protection compared to similar compounds with a single silyl group . This makes it particularly useful in complex organic synthesis and applications requiring high stability .

Actividad Biológica

Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine (often abbreviated as TBDMS-amine) is a silane-based compound that has garnered interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

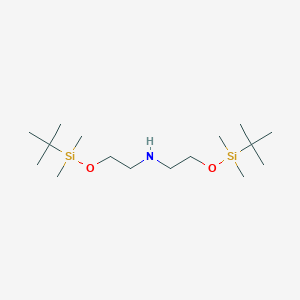

The compound's structure can be represented as follows:

This structure features two tert-butyldimethylsilyl (TBDMS) groups attached to an ethylamine backbone, which enhances its lipophilicity and stability in biological systems.

Biological Activity Overview

Research indicates that TBDMS-amine exhibits various biological activities, including:

- Anticancer Effects : TBDMS-amine has demonstrated antiproliferative effects on several cancer cell lines, particularly breast cancer cells (e.g., MCF-7). Its mechanism involves the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division .

- Immunosuppressive Properties : Compounds similar to TBDMS-amine have been studied for their immunosuppressive effects, potentially useful in treating autoimmune diseases. The inhibition of serine palmitoyl-CoA transferase (SPT) is a noted mechanism .

- Antiviral Activity : Some derivatives of TBDMS compounds have shown antiviral properties, making them candidates for further development in antiviral therapies .

The biological activity of TBDMS-amine can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : By binding to the colchicine site on tubulin, TBDMS-amine disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in lipid metabolism, contributing to its immunosuppressive effects .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of TBDMS-amine on MCF-7 breast cancer cells. The results indicated significant growth inhibition with an IC50 value in the low micromolar range. Flow cytometry analysis revealed that treatment with TBDMS-amine led to G2/M phase arrest and increased apoptosis markers .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| TBDMS-amine | MCF-7 | 5.0 | Tubulin inhibition |

| CA-4 analog | MDA-MB-231 | 10.0 | Colchicine-binding site |

Case Study 2: Immunosuppressive Effects

In another study, TBDMS derivatives were tested for their immunosuppressive capabilities. The results showed a reduction in T-cell proliferation in vitro, indicating potential therapeutic applications for autoimmune conditions .

| Compound | Effect on T-cells | Concentration (µM) |

|---|---|---|

| TBDMS derivative | Inhibition of proliferation | 10 |

| Control (no treatment) | 100% proliferation | - |

Propiedades

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]oxy-N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H39NO2Si2/c1-15(2,3)20(7,8)18-13-11-17-12-14-19-21(9,10)16(4,5)6/h17H,11-14H2,1-10H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOWEVQDYYJEQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCNCCO[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H39NO2Si2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.